molecular formula C20H16BrClN2O3S B5195506 N-(4-bromophenyl)-4-chloro-3-[(3-methylphenyl)sulfamoyl]benzamide

N-(4-bromophenyl)-4-chloro-3-[(3-methylphenyl)sulfamoyl]benzamide

Cat. No.: B5195506
M. Wt: 479.8 g/mol
InChI Key: PGDFRMDRWMQHOL-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-chloro-3-[(3-methylphenyl)sulfamoyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and sulfonamide groups attached to a benzamide core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-chloro-3-[(3-methylphenyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Chlorination: The addition of a chlorine atom to the benzamide core, often using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Sulfonamide Formation: The reaction of the chlorinated intermediate with a sulfonamide derivative, such as 3-methylbenzenesulfonamide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-chloro-3-[(3-methylphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms to form reduced derivatives.

    Substitution: The replacement of one functional group with another, such as halogen exchange or nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or silver nitrate (AgNO3) in ethanol can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-bromophenyl)-4-chloro-3-[(3-methylphenyl)sulfamoyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-chloro-3-[(3-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)benzamide: A simpler analogue lacking the sulfonamide and chlorine groups.

    4-chloro-N-(3-methylphenyl)benzamide: Similar structure but without the bromine atom.

    N-(4-bromophenyl)-3-methylbenzenesulfonamide: Lacks the chlorine atom on the benzamide core.

Uniqueness

N-(4-bromophenyl)-4-chloro-3-[(3-methylphenyl)sulfamoyl]benzamide is unique due to the combination of bromine, chlorine, and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides versatility in synthetic applications.

Properties

IUPAC Name

N-(4-bromophenyl)-4-chloro-3-[(3-methylphenyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrClN2O3S/c1-13-3-2-4-17(11-13)24-28(26,27)19-12-14(5-10-18(19)22)20(25)23-16-8-6-15(21)7-9-16/h2-12,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDFRMDRWMQHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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